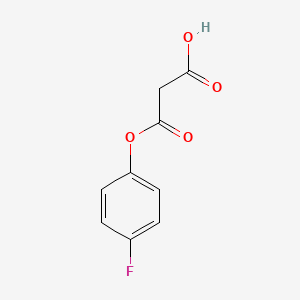

3-(4-Fluorophenoxy)-3-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of fluorophenol derivatives as starting materials. For instance, the synthesis of Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, was developed and validated using RP-HPLC methods . Another study reported the synthesis of 3-fluoro-4-hydroxycoumarin through the intramolecular cyclisation of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone, demonstrating the potential for creating complex structures from simpler fluorinated precursors . Additionally, the synthesis and characterization of 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids were performed, indicating the versatility of fluorophenol derivatives in synthesizing ester compounds .

Molecular Structure Analysis

The molecular structures of the compounds related to 3-(4-Fluorophenoxy)-3-oxopropanoic acid were characterized using various analytical techniques. Elemental analysis, IR, 1H NMR, and MS were employed to confirm the structures of novel 3-fluoro-4-cyanophenol esters . Spectral methods were also used to establish the structure of 3-fluoro-4-hydroxycoumarin . These studies highlight the importance of spectroscopic techniques in elucidating the structures of fluorinated organic compounds.

Chemical Reactions Analysis

The chemical reactivity of fluorophenol derivatives has been studied, with a focus on the regioselectivity and rate of ortho-hydroxylation reactions. A 19F-NMR study on the pH-dependent regioselectivity of the ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase from Trichosporon cutaneum revealed that the hydroxylation pattern and rate are influenced by the pH, with different ortho positions being favored at different pH levels . This research provides insight into the mechanisms of enzyme-catalyzed reactions involving fluorinated phenols.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in the context of their potential pharmaceutical applications. For example, the bioanalytical method for Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate included an assessment of its stability under various conditions, such as autosampler, benchtop, long-term storage, and freeze-thaw cycles, demonstrating good stability and recovery rates . These properties are crucial for the development of drugs and for understanding the behavior of these compounds in biological systems.

Scientific Research Applications

Phenolic Acids and Derivatives in Scientific Research

Phenolic acids, including derivatives like chlorogenic acid and caffeic acid, are extensively studied for their diverse biological and pharmacological effects. These compounds are known for their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, among others. Their capacity to modulate lipid metabolism and glucose regulation makes them potential therapeutic agents for treating metabolic-related disorders such as diabetes and obesity (Naveed et al., 2018).

Polyphenolic Antioxidants: Mechanisms and Applications

Research on polyphenolic antioxidants, including phenolic acids and flavonoids, has demonstrated their significant health benefits, particularly in neurodegenerative diseases. These compounds can enhance neuronal survival, promote neurite outgrowth, and modulate neurotrophic signaling pathways, highlighting their therapeutic potential in the management of neurodegenerative conditions (Moosavi et al., 2015).

Potential Applications in Membrane Technologies

Tannic acid, a well-known polyphenol, has shown promising applications in membrane technologies for chemical industry separation processes. Its role in membrane surface modification, development of mixed matrix membranes, and construction of selective layers and interlayers demonstrates its utility in enhancing membrane science and technology. This suggests potential areas where similar compounds, including 3-(4-Fluorophenoxy)-3-oxopropanoic acid, could find applications (Yan et al., 2020).

properties

IUPAC Name |

3-(4-fluorophenoxy)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c10-6-1-3-7(4-2-6)14-9(13)5-8(11)12/h1-4H,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTDOWDIHCHGBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenoxy)-3-oxopropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile](/img/structure/B2517476.png)

![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)

![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2517487.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)